molecular formula C10H18S B593845 (1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane CAS No. 1208985-45-8

(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane

Cat. No. B593845
CAS RN: 1208985-45-8
M. Wt: 170.314
InChI Key: FAXNZPOZWCWYBD-CIUDSAMLSA-N
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Description

“(1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one” is a chemical compound with the molecular formula C7H9BrO2 . It has an average mass of 205.049 Da and a monoisotopic mass of 203.978592 Da .


Synthesis Analysis

This compound is a key intermediate in the synthesis of edoxaban, which exhibits inhibition of activated coagulation factor X (also known as activated factor X or FXa) compound, and can be used as a preventive and / or therapeutic drug for thrombotic diseases .


Molecular Structure Analysis

The molecular structure of “(1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one” consists of 7 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms .


Chemical Reactions Analysis

The compound can be produced by treating an ®-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid .


Physical And Chemical Properties Analysis

The compound has an average mass of 205.049 Da and a monoisotopic mass of 203.978592 Da .

Scientific Research Applications

Environmental and Health Impact of MMT

  • Risk Assessment for MMT Combustion Products : Methylcyclopentadienyl manganese tricarbonyl (MMT) has been used as an octane enhancer in gasoline, raising concerns about manganese oxides' neurotoxicity produced on combustion. Studies indicate that, based on ambient air levels and total daily manganese uptake, Mn derived from MMT combustion in gasoline is unlikely to represent a significant health risk to Canadians (Egyed & Wood, 1996).

Impact of Metal-Based Octane Boosters

  • Literature Review on Metal-Based Octane Boosters : Research on metal-based octane boosters like MMT and Ferrocene reveals concerns about their impact on engine components, emissions control systems, and health and environmental effects. However, findings are mixed, with some studies reporting detrimental effects and others finding no measurable impact on regulated emissions (Afotey, 2018).

Thermal and Transport Properties of Hydrocarbons

  • Thermal Conductivity and Viscosity Correlations : Studies on the thermal conductivity and viscosity of minor constituent fluids in natural gas, such as n-octane, n-nonane, and n-decane, contribute to understanding their thermodynamic and transport properties. These correlations are crucial for models working on natural gas and other hydrocarbon mixtures (Huber & Perkins, 2005); (Huber, Laesecke, & Xiang, 2004).

Mechanism of Action

The compound is a key intermediate in the synthesis of edoxaban, which exhibits inhibition of activated coagulation factor X (also known as activated factor X or FXa) compound .

Future Directions

As this compound is a key intermediate in the synthesis of edoxaban, it could play a crucial role in the development of preventive and therapeutic drugs for thrombotic diseases .

properties

IUPAC Name

(1S,4S,5S)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXNZPOZWCWYBD-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC1SC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2C[C@@H]1SC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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